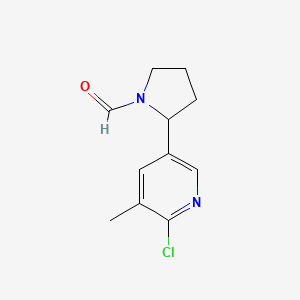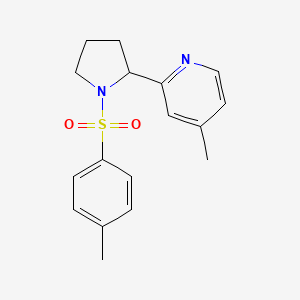
4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-メチル-2-(1-トシルピロリジン-2-イル)ピリジンは、メチル基とトシル化ピロリジン環が置換されたピリジン環を特徴とする化合物です。
2. 製法
合成経路と反応条件
4-メチル-2-(1-トシルピロリジン-2-イル)ピリジンの合成は、通常、以下の手順で実施されます。
原料: 合成は、6-メチルニコチン酸と2-オキシピロリジン-1-カルボン酸tert-ブチルエステルから始まります.
反応ステップ: 反応には、エステル化、環化、トシル化を含む一連のステップが含まれます。
反応条件: 反応は制御された条件下で行われ、多くの場合、高収率と純度を確保するために、触媒や特定の温度および圧力設定が使用されます.
工業的製造方法
工業的製造では、プロセスがスケールアップされ、反応条件が、一貫性と効率性を確保するために最適化されます。自動反応器と連続フローシステムを使用することで、生産速度を高め、コストを削減することができます。
3. 化学反応解析
反応の種類
4-メチル-2-(1-トシルピロリジン-2-イル)ピリジンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して酸化することができます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用して還元反応を実行できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: 塩基の存在下のアミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってピリジンN-オキシドが生成される場合があり、還元によって対応するアミンが生成される場合があります。
4. 科学研究への応用
4-メチル-2-(1-トシルピロリジン-2-イル)ピリジンは、いくつかの科学研究への応用があります。
医薬品化学: この化合物は、特に神経疾患を標的とする新規薬剤の開発のための足場として使用されています.
有機合成: より複雑な分子の合成における中間体として役立ちます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester.
Reaction Steps: The reaction involves a series of steps, including esterification, cyclization, and tosylation.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
For industrial production, the process is scaled up, and the reaction conditions are optimized to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the production rate and reduce costs.
化学反応の分析
Types of Reactions
4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce the corresponding amines.
科学的研究の応用
4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies investigating the biological activity of pyridine derivatives.
作用機序
4-メチル-2-(1-トシルピロリジン-2-イル)ピリジンの作用機序には、特定の分子標的との相互作用が含まれます。ピリジン環は、さまざまな酵素や受容体と相互作用し、その活性を調節することができます。 トシル基は、化合物の安定性とバイオアベイラビリティを高めます .
6. 類似の化合物との比較
類似の化合物
2-メチル-5-(1-メチルピロリジン-2-イル)ピリジン: 類似の構造ですが、トシル基はありません.
2-(1-メチル-1H-1,2,4-トリアゾール-3-イル)ピリジン: ピロリジン環ではなくトリアゾール環が含まれています.
独自性
4-メチル-2-(1-トシルピロリジン-2-イル)ピリジンは、トシル基とピロリジン環の両方があるため、独自です。これらにより、特定の化学的および生物学的特性が与えられます。 トシル基は化合物の安定性を高め、ピロリジン環は生物学的活性を高めます .
類似化合物との比較
Similar Compounds
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: Similar structure but lacks the tosyl group.
2-(1-Methyl-1H-1,2,4-triazol-3-yl)pyridine: Contains a triazole ring instead of a pyrrolidine ring.
Uniqueness
4-Methyl-2-(1-tosylpyrrolidin-2-yl)pyridine is unique due to the presence of both the tosyl group and the pyrrolidine ring, which confer specific chemical and biological properties. The tosyl group enhances the compound’s stability, while the pyrrolidine ring contributes to its biological activity .
特性
分子式 |
C17H20N2O2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
4-methyl-2-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C17H20N2O2S/c1-13-5-7-15(8-6-13)22(20,21)19-11-3-4-17(19)16-12-14(2)9-10-18-16/h5-10,12,17H,3-4,11H2,1-2H3 |
InChIキー |
AQEIBTGLWKWPQO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=NC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


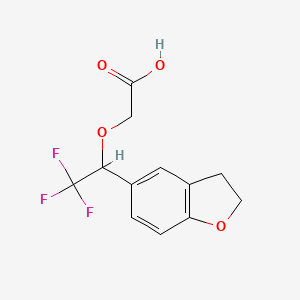
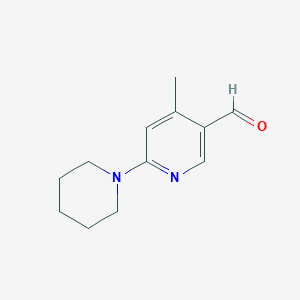
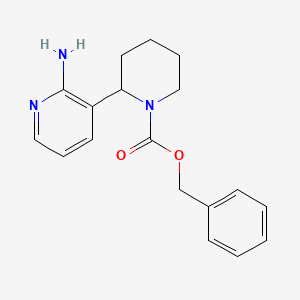
![Methyl [2,2'-bipyrimidine]-5-carboxylate](/img/structure/B11797870.png)

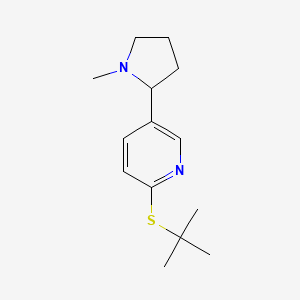
![2-(6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11797890.png)
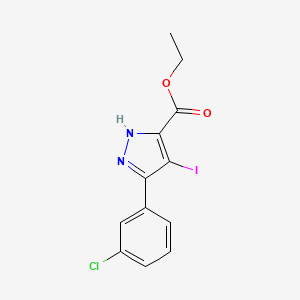
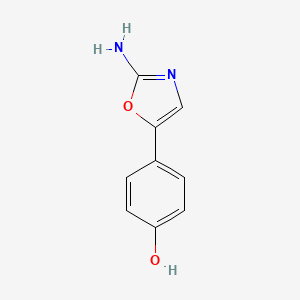

![2-(5-Bromobenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B11797907.png)
![3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B11797919.png)
